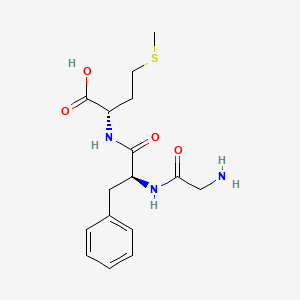
Glycyl-L-phenylalanyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-phenylalanyl-L-methionine is a tripeptide composed of three amino acids: glycine, phenylalanine, and methionine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanyl-L-methionine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group. The coupling reactions are often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycyl-L-phenylalanyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for understanding peptide bond formation and cleavage.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Glycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residue can engage in hydrophobic interactions, while the methionine residue can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Glycylmethionine: A dipeptide consisting of glycine and methionine.
Phenylalanylmethionine: A dipeptide consisting of phenylalanine and methionine.
Glycylphenylalanine: A dipeptide consisting of glycine and phenylalanine.
Comparison: Glycyl-L-phenylalanyl-L-methionine is unique due to its tripeptide structure, which imparts distinct properties compared to the dipeptides. The presence of three amino acids allows for more complex interactions and a broader range of applications. Additionally, the combination of glycine, phenylalanine, and methionine provides a balance of hydrophobic and redox-active residues, enhancing its versatility in research and industrial applications.
Propiedades
Número CAS |
72072-08-3 |
|---|---|
Fórmula molecular |
C16H23N3O4S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(16(22)23)19-15(21)13(18-14(20)10-17)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 |
Clave InChI |
MXIULRKNFSCJHT-STQMWFEESA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


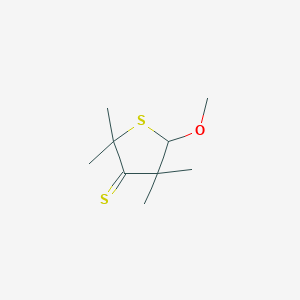

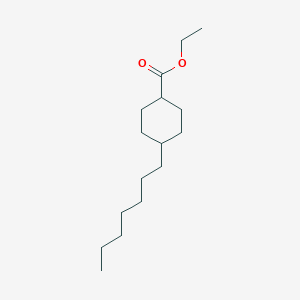
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
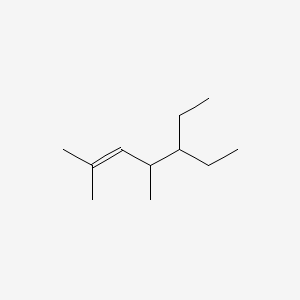
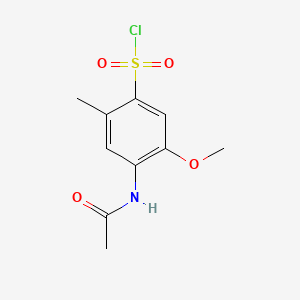
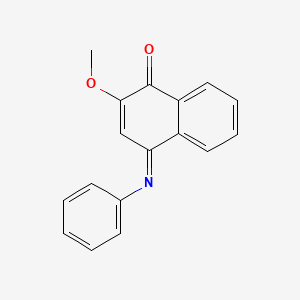
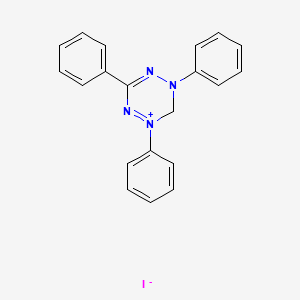
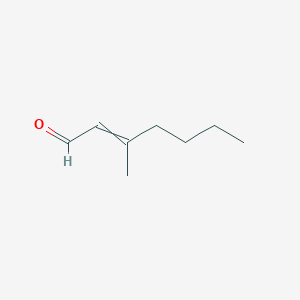
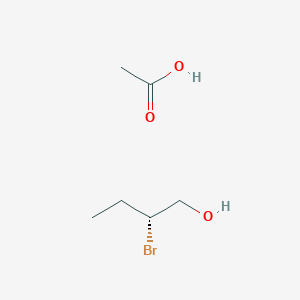
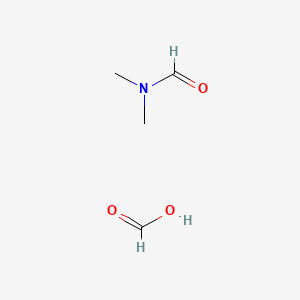
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

